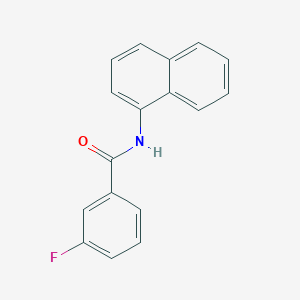
3-fluoro-N-(naphthalen-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position of the benzamide ring and a naphthalene moiety attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(naphthalen-1-yl)benzamide typically involves the condensation of 3-fluorobenzoic acid with naphthalen-1-amine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-fluoro-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
3-fluoro-N-(naphthalen-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying hydrogen bonding interactions and molecular recognition processes.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes. It can serve as a probe to understand protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It may act as a lead compound for the development of new drugs.
作用机制
The mechanism of action of 3-fluoro-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins, influencing their structure and function. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
N-(8-fluoronaphthalen-1-yl)benzamide: Similar structure with a fluorine atom at the eighth position of the naphthalene ring.
N-(naphthalen-1-yl)-3-nitrobenzamide: Contains a nitro group instead of a fluorine atom.
N-(cyano(naphthalen-1-yl)methyl)benzamide: Features a cyano group attached to the naphthalene ring.
Uniqueness
3-fluoro-N-(naphthalen-1-yl)benzamide is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and interaction with biological targets. The presence of the naphthalene moiety enhances its ability to participate in π-π stacking interactions, making it a valuable compound for studying molecular recognition and binding processes .
属性
CAS 编号 |
58955-04-7 |
|---|---|
分子式 |
C17H12FNO |
分子量 |
265.28g/mol |
IUPAC 名称 |
3-fluoro-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C17H12FNO/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20) |
InChI 键 |
BZSXIVIFGVRLJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)F |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)F |
溶解度 |
5.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Adamantyl[3-amino-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone](/img/structure/B433480.png)
![6-Amino-5-cyano-3-methyl-2,4-dihydro-1'-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4'-piperidine]](/img/structure/B433481.png)
![2-amino-4-(2-bromo-4-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B433482.png)
![2-amino-4-(4-bromophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B433483.png)
![2-amino-4-(4-fluorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B433484.png)
![2-amino-4-(3-fluorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B433485.png)
![2-Amino-7,7-dimethyl-1'-(morpholin-4-ylmethyl)-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-3-carbonitrile](/img/structure/B433490.png)
![2-amino-4-(4-isopropoxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B433491.png)
![2-methoxyethyl 2'-amino-5'-benzoyl-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate](/img/structure/B433496.png)
![5'-ethyl 3'-propan-2-yl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433498.png)
![3'-Benzyl 5'-methyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433499.png)
![Ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B433504.png)
![methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B433505.png)
![3-O'-benzyl 5-O'-ethyl 2'-amino-5-bromo-2-oxo-6'-propylspiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433507.png)
